molecular formula C14H10Cl3NO3 B14350206 N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide CAS No. 98911-09-2

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide

Katalognummer: B14350206
CAS-Nummer: 98911-09-2
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: DVPBBFAVKHGTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol This compound is characterized by the presence of a hydroxy group, an acetamide group, and a trichlorophenoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with 4-aminophenol to form an intermediate compound. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trichlorophenoxy group can interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Eigenschaften

98911-09-2

Molekularformel

C14H10Cl3NO3

Molekulargewicht

346.6 g/mol

IUPAC-Name

N-hydroxy-N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H10Cl3NO3/c1-8(19)18(20)10-2-4-11(5-3-10)21-14-12(16)6-9(15)7-13(14)17/h2-7,20H,1H3

InChI-Schlüssel

DVPBBFAVKHGTBA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.